1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-amino-1,2,4-triazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the triazole moiety.
1H-1,2,4-Triazole: Contains the triazole ring but lacks the pyrazole moiety.
1-(4-Methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole: Similar structure with a different substitution pattern
Uniqueness
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its ability to interact with diverse biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-6-7(3-13(2)11-6)4-14-5-10-8(9)12-14/h3,5H,4H2,1-2H3,(H2,9,12) |
InChI Key |
XEKQZXJVQJBECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2C=NC(=N2)N)C |
Origin of Product |
United States |
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